molecular formula C8H18N2 B1471702 1-Ethyl-2-methyl-1,4-diazepane CAS No. 1267599-58-5

1-Ethyl-2-methyl-1,4-diazepane

Cat. No.: B1471702
CAS No.: 1267599-58-5
M. Wt: 142.24 g/mol
InChI Key: GSVAAWWZBRXGBU-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry Research

Seven-membered nitrogen heterocycles are a significant class of compounds in organic and medicinal chemistry. numberanalytics.comresearchgate.net Their non-planar and non-aromatic nature provides structural flexibility and diversity, which is advantageous for designing new drugs with potentially improved pharmacological properties. researchgate.net These structures are found in numerous biologically active compounds, including pharmaceuticals and agrochemicals, and are also utilized in the development of new materials. numberanalytics.com The wide range of biological activities exhibited by seven-membered N-heterocycles includes applications against central nervous system diseases, as well as antibacterial, anticancer, antiviral, and antiparasitic agents. nih.gov

The construction of these scaffolds is of great interest to both synthetic and medicinal chemists. researchgate.net The development of new, efficient synthetic methods for these compounds is an ongoing area of research, with prominent methods including transition metal-catalyzed reactions, cycloaddition/annulation, cascade-type processes, and C-H functionalization. utas.edu.au

Overview of 1,4-Diazepanes as a Core Heterocyclic Scaffold in Chemical Synthesis

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. ontosight.ai This scaffold is a key building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. ontosight.ai Derivatives of 1,4-diazepane have been investigated for a variety of biological activities, including as T-type calcium channel blockers and as potential anticancer agents. drugbank.comscirp.org

The synthesis of the 1,4-diazepane core can be achieved through several routes. rsc.org Efficient procedures for creating substituted 1,4-diazepines often involve the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. nih.gov Another approach involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes, which can be performed without a solvent or catalyst. rsc.org The synthesis of bridged 1,4-diazepane derivatives has also been accomplished via the Schmidt rearrangement of corresponding ketones. enamine.net

Research Trajectory and Academic Focus on 1-Ethyl-2-methyl-1,4-diazepane and Related Systems

Research into specific derivatives of 1,4-diazepane, such as this compound, is often driven by the pursuit of new therapeutic agents. While detailed research findings specifically for this compound are not extensively documented in publicly available literature, related structures have been the subject of focused studies. For instance, the synthesis of (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine, an amine moiety of a potent dopamine (B1211576) and 5-HT3 receptor antagonist, has been developed and optimized. acs.org

The academic focus on related compounds often involves developing efficient synthetic routes and evaluating their biological activities. For example, various 1,4-diazepane derivatives have been synthesized and evaluated for their potential as anticancer agents. scirp.org The synthesis of 2-substituted hexahydro-1H-1,4-diazepine analogues has also been a subject of research. researchgate.net

Below are tables detailing the properties of some 1,4-diazepane derivatives, illustrating the type of data generated in academic research.

Table 1: Physical and Chemical Properties of (2R)-1-ethyl-2-methyl-4-propan-2-yl-1,4-diazepane

Property Value Source
Molecular Formula C11H24N2 nih.gov
Molecular Weight 184.32 g/mol nih.gov
IUPAC Name (2R)-1-ethyl-2-methyl-4-propan-2-yl-1,4-diazepane nih.gov
InChIKey MHDFZCKQGKNATJ-LLVKDONJSA-N nih.gov

Table 2: Chemical Data for 2-Ethyl-1-methyl-1,4-diazepane hydrochloride

Property Value Source
Linear Formula C8H19N2Cl1 sigmaaldrich.com
InChI 1S/C8H18N2.ClH/c1-3-8-7-9-5-4-6-10(8)2;/h8-9H,3-7H2,1-2H3;1H sigmaaldrich.com

Table of Compounds

Compound Name
1,3-Dicarbonyls
1,4-Diazepane
This compound
2-aminobenzylic amines
2-Ethyl-1-methyl-1,4-diazepane hydrochloride
2-substituted hexahydro-1H-1,4-diazepine
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide
5H-1,4-benzodiazepine
(R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine
Aldehydes
α-hydroxy ketones
(2R)-1-ethyl-2-methyl-4-propan-2-yl-1,4-diazepane
Ketimines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1267599-58-5

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-ethyl-2-methyl-1,4-diazepane

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-5-9-7-8(10)2/h8-9H,3-7H2,1-2H3

InChI Key

GSVAAWWZBRXGBU-UHFFFAOYSA-N

SMILES

CCN1CCCNCC1C

Canonical SMILES

CCN1CCCNCC1C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 2 Methyl 1,4 Diazepane and Analogues

Strategies for the Construction of the 1,4-Diazepane Ring System

The 1,4-diazepane scaffold is a key structural motif in a variety of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of several innovative strategies for the construction of this seven-membered heterocyclic ring system. These strategies can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation reactions.

Intramolecular Cyclization Approaches to 1,4-Diazepanes

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including 1,4-diazepanes. These methods involve the formation of a bond between two reactive centers within the same molecule to close the ring. Recent advancements in this area have focused on asymmetric synthesis and the use of novel catalytic systems.

A significant breakthrough in the synthesis of chiral 1,4-diazepanes has been the application of biocatalysis, specifically using imine reductases (IREDs) for intramolecular asymmetric reductive amination. acs.orgresearchgate.net This enzymatic approach offers a green and highly efficient route to enantiomerically pure 1,4-diazepanes, which are important building blocks for pharmaceuticals like Suvorexant, a treatment for insomnia. hsppharma.com

The process involves the cyclization of an amino-ketone precursor, which forms a cyclic imine intermediate that is then stereoselectively reduced by the IRED. Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of the desired 1,4-diazepane with high enantiomeric excess (ee). researchgate.net For instance, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole has been achieved with greater than 99% ee using two different IREDs. hsppharma.com

To enhance the catalytic efficiency of these enzymes, protein engineering techniques have been employed. Through saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of the (R)-selective IRED from Leishmania major (IR1) was created, exhibiting a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.net This improved enzyme, along with a naturally efficient (S)-selective IRED from Micromonospora echinaurantiaca (IR25), has been used to synthesize a range of substituted 1,4-diazepanes with high enantioselectivity. researchgate.net

Table 1: Comparison of Catalytic Efficiency of Wild-Type and Mutant IREDs

Enzyme Configuration of Product Catalytic Efficiency (s⁻¹mM⁻¹) Enantiomeric Excess (%)
IR1 (Wild-Type) (R) 0.027 >99
IR1 Y194F/D232H (Mutant) (R) 1.647 >99

Data sourced from studies on the synthesis of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. acs.orgresearchgate.net

Intramolecular aza-Michael cyclization is another effective method for the construction of the 1,4-diazepane ring system. This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. A notable application of this strategy is in the synthesis of 1,4-diazepinone derivatives, which are closely related to 1,4-diazepanes.

A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has been developed for the efficient, one-step synthesis of monocyclic 1,4-diazepinones under transition-metal-free conditions. rsc.orgresearchgate.net This method demonstrates good to excellent yields and tolerates a variety of substituents on both the 1-azadiene and the α-halogenoacetamide. The reaction proceeds through an initial aza-Michael addition, followed by an intramolecular SN2 reaction that closes the seven-membered ring. This approach has also shown potential for gram-scale synthesis and further chemical transformations. rsc.org

The direct cyclization involving the activation of a C–H bond is a modern and atom-economical approach to forming cyclic structures. While challenging for medium-sized rings, transition metal-catalyzed C–H cyclization has emerged as a viable method for synthesizing seven-membered nitrogen heterocycles. nih.gov

A notable example is the Ni–Al bimetal-catalyzed direct C7–H cyclization of benzoimidazoles with alkenes, which constructs a seven-membered ring to yield tricyclic imidazoles. nih.gov This methodology has been shown to produce a range of these complex heterocycles in good yields (40–98%) and with high enantioselectivity (up to 95:5 er) when a chiral ligand is employed. The reaction conditions are typically robust, and a variety of N-protecting groups on the imidazole ring are well-tolerated. nih.gov While this example does not directly produce a 1,4-diazepane, it highlights a powerful strategy for the formation of the challenging seven-membered nitrogen-containing ring present in 1,4-diazepanes.

Table 2: Substrate Scope for Ni-Al Bimetal-Catalyzed C7-H Cyclization

Imidazole Reactant Alkene Reactant Product Yield (%)
N-Methyl-benzoimidazole Styrene 90
N-Benzyl-benzoimidazole 4-Methylstyrene 85

Illustrative data based on the findings reported for the synthesis of tricyclic imidazoles. nih.gov

Intermolecular Annulation and Multicomponent Reactions Leading to 1,4-Diazepanes

Intermolecular strategies for constructing the 1,4-diazepane ring involve the reaction of two or more separate molecules. These methods, including annulation and multicomponent reactions, offer a high degree of flexibility and allow for the rapid assembly of complex molecular scaffolds.

A transition-metal-free approach for the synthesis of saturated 1,4-diazo heterocycles, including 1,4-diazepanes, has been developed through the diamination of electron-deficient allenes. nih.gov This method utilizes unsymmetrical 1,4-diamine derivatives to react with allenoates or allenyl sulfones. The reaction proceeds under mild conditions and features excellent functional group tolerability. nih.gov

The process is modular, allowing for the synthesis of a diverse range of piperazines, 1,4-diazepanes, and 1,4-diazocanes by simply varying the diamine starting material. nih.govsemanticscholar.org This one-pot, three-component reaction is practical and uses readily available and inexpensive reagents, making it an attractive method for generating libraries of these important heterocyclic scaffolds for drug discovery. nih.gov

Condensation Reactions of Diamines for 1,4-Diazepine and Diazepane Formation

The condensation of diamines with dicarbonyl compounds or their equivalents is a foundational and widely employed strategy for the synthesis of 1,4-diazepane and its derivatives. This approach relies on the formation of two new carbon-nitrogen bonds to construct the seven-membered ring.

A common method involves the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. For instance, the condensation of o-phenylenediamines with ketones in the presence of a catalytic amount of magnetically recoverable iron oxide nanoparticles (Fe3O4@chitosan) has been reported for the chemoselective synthesis of 1,5-benzodiazepine derivatives. researchgate.net Although this example leads to a benzodiazepine (B76468), the underlying principle of diamine condensation is directly applicable to the synthesis of saturated 1,4-diazepanes by selecting appropriate acyclic diamines and dicarbonyl precursors.

A step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been described, proceeding from simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This domino process involves the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization. nih.gov This method can often be performed under solvent-free conditions. nih.gov

The following table summarizes representative examples of condensation reactions for the formation of diazepine (B8756704) and diazepane rings.

Diamine ReactantCarbonyl ReactantCatalyst/ConditionsProductYield (%)Reference
o-phenylenediamineKetonesFe3O4@chitosan, reflux1,5-Benzodiazepine derivativesNot Specified researchgate.net
1,2-diaminesAlkyl 3-oxohex-5-enoatesSolvent-free or CAN-catalyzed1,4-Diazepane derivativesNot Specified nih.gov
1,2-diamine1,3-cyclic diketone and aldehydeOxalic acid, waterDibenz rsc.orgnih.gov-diazepine-1-one92-94 researchgate.net
o-phenylenediamineChalconeSiO2-Al2O3, ethanol, 80°C1,5-Benzodiazepine93 nih.gov
o-phenylenediamine1,3-acetonedicarboxylateCeCl3-KI or γ-Fe2O3@SiO2/CeCl3, ethanol1,5-Benzodiazepine89-95 nih.gov
Trapping of Ammonium Ylides in Heterocycle Synthesis

The trapping of ammonium ylides represents a powerful, albeit less conventional, method for the construction of heterocyclic systems, including those containing the diazepane core. This strategy typically involves the generation of a reactive ammonium ylide intermediate, which then undergoes an intramolecular cyclization or a rearrangement that facilitates ring formation. The Stevens and Sommelet-Hauser rearrangements are classic examples of reactions involving ammonium ylides.

The Stevens rearrangement is a rsc.orgnih.gov-sigmatropic rearrangement of an ammonium ylide to form a rearranged tertiary amine. The Sommelet-Hauser rearrangement, on the other hand, is a nih.govnih.gov-sigmatropic rearrangement. These rearrangements can be harnessed to construct cyclic amines. For example, a base-induced dearomative nih.govnih.gov-sigmatropic rearrangement of amino acid ester-derived ammonium salts has been shown to produce α-(ortho-vinylphenyl)amino acid esters. rsc.org While not a direct synthesis of a diazepane, this demonstrates the principle of forming new C-C bonds via ammonium ylide rearrangements, which is a key step in building complex cyclic structures.

More directly, a sequence involving the nucleophilic ring opening of cyclopropyl ketones, N-quaternization, deprotonation to form an ammonium ylide, and subsequent nih.govnih.gov-sigmatropic rearrangement has been developed for the synthesis of bicyclic indolizidines. nih.gov This methodology highlights the potential of intramolecular ammonium ylide rearrangements for the construction of nitrogen-containing rings. nih.gov

The generation of ammonium ylides from the reaction of carbenes or carbenoids with tertiary amines is another viable approach. These ylides can then be trapped intramolecularly by a pendant functional group to form a heterocyclic ring. For instance, rhodium(I)-carbene-induced ylide formation has been explored in the context of enantioselective three-component reactions. chemrxiv.org

Rearrangement-Initiated Pathways to Diazepane Systems

Rearrangement reactions offer unique and often elegant pathways to complex molecular architectures, including diazepane systems. These methods can provide access to scaffolds that are difficult to obtain through more traditional synthetic routes.

An unprecedented cyanamide-induced rearrangement of epoxy-δ-lactams has been developed for the synthesis of highly substituted 1,3-diazepane scaffolds. This method provides access to natural product-like structures with a high density of hydrogen bond donors and acceptors. The reaction is proposed to proceed through the nucleophilic attack of cyanamide on the epoxide, followed by a series of rearrangements to form the 1,3-diazepane ring. While this methodology yields 1,3-diazepanes, it showcases the power of rearrangement reactions in the synthesis of seven-membered nitrogen-containing heterocycles.

Valence tautomerization, a reversible isomerization involving the reorganization of bonding electrons, can be a key step in pathways leading to diazepane systems, often through a subsequent ring contraction of a diazepine intermediate. Photochemical conditions are frequently employed to induce such transformations.

For example, the photolysis of 1H-2,3-benzodiazepines leads to a rapid photoisomerization to form 2a,7-dihydro rsc.orgnih.govdiazeto[4,1-a]isoindoles. rsc.org This transformation represents a valence isomerization of a 1,2-diazabutadiene system to a diazetine. rsc.org While this specific example does not directly yield a 1,4-diazepane, it illustrates the principle of using photochemical energy to induce skeletal rearrangements in diazepine systems. Further thermal or photochemical steps could potentially lead to ring-contracted or rearranged products.

Another relevant transformation is the photochemical skeletal enlargement of pyridines to 1,2-diazepines. researchgate.net This reaction proceeds through the in situ generation of 1-aminopyridinium ylides which then rearrange under UV light. researchgate.net While this is a ring expansion to a diazepine, subsequent ring contraction of such structures could be a potential, albeit underexplored, route to substituted diazepanes.

Catalytic Approaches in 1,4-Diazepane Synthesis

The development of transition metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, providing efficient and selective methods for the construction of 1,4-diazepane and its derivatives. A variety of metals have been employed to catalyze key bond-forming steps in the synthesis of these seven-membered rings.

Ruthenium (Ru): Ruthenium catalysts have been utilized in tandem reactions for the synthesis of 1,4-benzodiazepines. One such process involves a one-pot reaction of 2-aminobenzyl alcohols and 1,2-amino alcohols, proceeding through two consecutive "borrowing hydrogen" cycles. mdpi.com This method is atom-economical, with water being the only byproduct. mdpi.com

Rhodium (Rh): Rhodium-catalyzed reactions have been applied to the synthesis of seven- and eight-membered lactams through the carbonylative C-C bond activation of non-activated cyclopropanes. mdpi.com While not a direct synthesis of a 1,4-diazepane, this methodology demonstrates the capability of rhodium catalysts to mediate the formation of medium-sized nitrogen-containing rings.

Palladium (Pd): Palladium catalysis is one of the most extensively studied areas for the synthesis of benzodiazepines and related structures. mdpi.com The intramolecular Buchwald-Hartwig amination is a key strategy for the formation of the diazepine ring. mdpi.com Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is another effective method, proceeding through the formation of π-allylpalladium intermediates.

Titanium (Ti): Titanium, being an earth-abundant and non-toxic metal, is an attractive candidate for catalysis. Titanium-mediated N-heterocycle synthesis has been explored, although its application in the synthesis of 1,4-diazepanes is less common than late transition metals.

Gold (Au): Gold-catalyzed intramolecular hydroamination of allenes has been developed for the enantioselective synthesis of vinyl-substituted pyrrolidines and piperidines. While direct application to 1,4-diazepanes is not widely reported, this demonstrates the potential of gold catalysis for the formation of N-heterocycles.

Iron (Fe): Iron is an inexpensive and environmentally benign metal. Magnetically recoverable iron oxide nanoparticles have been used as a catalyst for the synthesis of 1,5-benzodiazepine derivatives. researchgate.net

Copper (Cu): Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination has been reported. nih.gov In this reaction, copper(II) ethylhexanoate serves as a promoter for the coupling of 2-sulfonamido-N-allyl benzamides with external amines to generate the 1,4-benzodiazepinone core. nih.gov Additionally, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides provides a route to azetidine-fused 1,4-diazepine derivatives. nih.gov

The following table provides a summary of various transition metal-catalyzed reactions for the synthesis of diazepane and related structures.

MetalCatalyst SystemReaction TypeProductYield (%)Reference
Ru Shvo's catalystBorrowing Hydrogen Cyclization2,3,4,5-Tetrahydro-1H-1,4-benzodiazepinesNot Specified mdpi.com
Rh Rh(I) complexCarbonylative C-C ActivationSeven-membered lactamsNot Specified mdpi.com
Pd Pd(OAc)2/BINAPIntramolecular Buchwald-Hartwig AminationDibenzo[b,e] rsc.orgnih.govdiazepinonesNot Specified mdpi.com
Pd Pd(PPh3)4Cyclization with Propargylic CarbonatesSubstituted 1,4-BenzodiazepinesUp to 61
Fe Fe3O4@chitosanCondensation1,5-Benzodiazepine derivativesNot Specified researchgate.net
Cu Cu(2-ethylhexanoate)2Alkene Diamination2-Aminomethyl-1,4-benzodiazapin-5-ones40-79 nih.gov
Cu CuI/N,N-dimethylglycineIntramolecular C-N CouplingAzetidine-fused 1,4-diazepin-10-ones91-98 nih.gov

Organocatalytic and Biocatalytic Strategies for Chiral Diazepanes (e.g., Imine Reductase)

The development of green and efficient synthetic routes to chiral amines and heterocycles has led to a focus on organocatalysis and biocatalysis. These methods offer alternatives to traditional metal-based catalysis, often providing high levels of stereoselectivity under mild reaction conditions.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While specific applications to 1-ethyl-2-methyl-1,4-diazepane are not extensively documented, the principles have been successfully applied to other nitrogen-containing heterocycles. For instance, cinchona-alkaloid-based organocatalysts have been used for the enantioselective synthesis of chiral 1,4-dihydropyridine derivatives through Michael addition reactions. nih.gov This type of catalysis activates the reaction, leading to highly substituted products with excellent stereochemical control. nih.gov The strategies developed for these related structures, involving the activation of substrates by chiral organic molecules, represent a promising area of research for the asymmetric construction of chiral diazepane skeletons. nih.govrsc.orgnih.gov

Biocatalysis , particularly using enzymes like imine reductases (IREDs), has shown great potential for the asymmetric synthesis of chiral 1,4-diazepanes. acs.orgresearchgate.net An enzymatic intramolecular asymmetric reductive amination of corresponding aminoketones serves as an effective method for constructing the chiral diazepane ring. acs.orgresearchgate.net Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a desired diazepane product with high enantioselectivity. acs.orgresearchgate.netresearchgate.net

For example, in the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, two different IREDs were employed. The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) provided access to the respective enantiomers with high enantiomeric excess (ee). acs.orgresearchgate.net The catalytic efficiency of these wild-type enzymes can be significantly improved through protein engineering. By using saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of IR1, labeled Y194F/D232H, was created that exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.net These engineered enzymes have been successfully applied to a range of substituted 1,4-diazepanes, achieving high enantiomeric excess, typically from 93% to over 99%. acs.orgresearchgate.netresearchgate.net

Performance of Imine Reductases (IREDs) in the Synthesis of Chiral 1,4-Diazepanes acs.orgresearchgate.net
EnzymeSource OrganismTarget EnantiomerCatalytic Efficiency (s⁻¹ mM⁻¹)Achieved Enantiomeric Excess (ee)
IR1 (Wild-Type)Leishmania major(R)0.027High
IR25 (Wild-Type)Micromonospora echinaurantiaca(S)0.962High
Y194F/D232H (Mutant)Engineered from IR1(R)~1.647 (61-fold increase)93% to >99%

Photocatalytic Construction of Bridged Diazepane Frameworks

Photocatalysis has gained prominence as a method for constructing complex molecular architectures, including sp³-rich skeletal ring systems relevant to drug discovery. researchgate.net This strategy utilizes visible light to drive chemical reactions, often under mild, transition-metal-free conditions. researchgate.net One notable application is the construction of bridged diazepane frameworks, specifically 2,7-diazabicyclo[3.2.1]octanes (bridged 1,3-diazepanes), through a photocatalytic dearomatization process. researchgate.net

The reaction proceeds via a reductive diversion of the Minisci reaction, where a radical adds to a quinoline substrate. researchgate.net This is followed by a reduction step, promoted by a Hantzsch ester, to form a dihydropyridine intermediate. This intermediate then undergoes an in situ ring closure to form the final bridged diazepane architecture. researchgate.net While this specific example yields a bridged 1,3-diazepane, the underlying principles of using photocatalysis to generate radical intermediates for complex cyclizations are applicable to the synthesis of other diazepane frameworks. The use of covalent organic frameworks (COFs) incorporating diacetylene bridges has also been explored for photocatalysis, indicating that these units can facilitate charge separation and transfer, thereby enhancing photocatalytic activity. nih.gov

Stereoselective Synthesis of this compound Analogues

Creating specific stereoisomers of this compound analogues requires precise control over the formation of chiral centers. Several stereoselective strategies have been developed to achieve this, including chiral-pool synthesis, asymmetric induction, and control of diastereoselectivity.

Chiral-Pool Synthesis of Enantiomerically Pure 1,4-Diazepanes

Chiral-pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.govresearchgate.net This approach incorporates a pre-existing stereocenter into the synthetic route, which then directs the stereochemistry of the final product.

This methodology has been effectively used to synthesize 1,2,4-trisubstituted 1,4-diazepanes. nih.gov By starting with enantiomerically pure amino acids, the chirality at the 2-position of the diazepane ring is pre-determined. A key step in this synthetic sequence is the intramolecular coupling of amino acid precursors to form the seven-membered diazepane ring. nih.gov This strategy allows for late-stage diversification, where various substituents can be introduced at the 1, 2, and 4-positions of the ring, leading to a library of enantiomerically pure diazepane analogues. nih.gov For example, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane was synthesized using this approach and identified as a potent and selective σ₁ receptor agonist. nih.gov

Asymmetric Induction in the Formation of Chiral Diazepane Rings

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu This is a fundamental concept in asymmetric synthesis and can be categorized into internal, relayed, and external induction. wikipedia.org

Internal Asymmetric Induction: This occurs when a chiral center is already part of the reacting molecule, as seen in chiral-pool synthesis. wikipedia.org The synthesis of 1,2,4-trisubstituted 1,4-diazepanes from chiral amino acids is a prime example, where the stereocenter of the amino acid dictates the chirality of the final product. nih.gov

External Asymmetric Induction: In this case, chiral information is introduced through an external agent, such as a chiral catalyst, which is not covalently bonded to the substrate. wikipedia.org The biocatalytic synthesis of chiral 1,4-diazepanes using IREDs exemplifies this, where the chiral active site of the enzyme directs the stereochemical outcome of the reductive amination, leading to products with high enantiomeric excess. acs.orgresearchgate.net

Memory of Chirality: This is a more complex form of asymmetric induction where a molecule retains its chiral information through a reactive intermediate even after the original stereocenter has been temporarily achiralized. This principle has been demonstrated in the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones, where a conformationally chiral enolate intermediate racemizes slowly, allowing for a highly enantioselective alkylation. nih.govacs.org

Control of Diastereoselectivity in Functionalization Reactions

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. In the context of diazepane synthesis, functionalization reactions can create new stereocenters, and controlling their orientation relative to existing ones is critical.

Biocatalytic methods have proven particularly effective for controlling diastereoselectivity. Engineered imine reductases have been developed for the highly diastereo- and enantioselective synthesis of β-branched chiral amines, which contain contiguous stereocenters. nih.gov Through a dynamic kinetic resolution-asymmetric reductive amination process, these enzymes can convert racemic ketones into chiral amine products with excellent diastereomeric ratios (dr) and enantiomeric excess (ee), often exceeding >99:1 dr and >99.9% ee. nih.gov Although applied to acyclic amines, this enzymatic approach demonstrates a powerful strategy for establishing multiple stereocenters with high precision, a principle that is transferable to the synthesis of complex substituted diazepanes.

Mechanistic Investigations of 1,4 Diazepane Transformations

Elucidation of Detailed Reaction Pathways for Diazepane Formation

The synthesis of substituted 1,4-diazepanes, such as 1-Ethyl-2-methyl-1,4-diazepane, can be achieved through several strategic pathways. These routes typically involve the formation of the core seven-membered ring by connecting a diamine precursor with a suitable electrophile.

One common and versatile method is reductive amination . This approach can be used to build the diazepane ring or to introduce substituents onto a pre-formed ring. For instance, a chiral precursor like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can be synthesized and then further functionalized. This highlights a strategy where the core ring is constructed first, followed by the introduction of specific substituents in later steps.

Another significant pathway involves the cyclization of linear precursors . A key strategy is the condensation reaction between a 1,3-diamine and a dicarbonyl compound or its equivalent. For example, a novel one-pot synthesis of 1,4-diazepine-2-ones proceeds from 1,2-diaza-1,3-dienes and aliphatic 1,3-diamines. This process occurs through a sequential 1,4-conjugated addition, which forms a key intermediate, followed by a regioselective 7-exo cyclization to yield the seven-membered ring.

Theoretical studies using methods like PM3 and DFT have been employed to investigate the reaction mechanism for the synthesis of diazepines from aliphatic diamines. ijpcbs.com These computational approaches help to map the potential energy surface of the reaction, identifying the most probable pathways and the relative stability of intermediates and transition states. ijpcbs.com

Furthermore, intramolecular reactions represent an efficient means of forming the diazepane ring. Copper-catalyzed intramolecular C-N bond formation has been successfully used to construct fused azetidine-diazepine systems, which can then be selectively opened to yield functionalized diazepanes. mdpi.com

A summary of common synthetic pathways is presented below:

Synthetic Pathway Precursors Key Transformation Notes
Reductive AminationDiamine + DicarbonylImine/enamine formation followed by reductionVersatile for introducing substituents.
Intramolecular CyclizationLinear amino-aldehyde/ketoneRing closureOften requires protecting groups and activation steps.
Conjugate Addition-Cyclization1,3-Diamine + α,β-Unsaturated dicarbonylMichael addition followed by intramolecular condensationProvides access to functionalized diazepinones.
Multi-component ReactionsDiamine, Aldehyde, etc.One-pot formation of complex structuresEfficient but can lead to selectivity challenges.

Identification and Characterization of Key Intermediates in Diazepane Synthetic Routes

The synthesis of 1,4-diazepanes proceeds through several identifiable and often isolable intermediates. The nature of these intermediates is dictated by the chosen synthetic route.

In syntheses involving the reaction of diamines with carbonyl compounds, cetimine intermediates are frequently formed. ijpcbs.com These Schiff base-like structures result from the initial condensation of one of the amine groups with a carbonyl group. Subsequent reaction with a second carbonyl source and cyclization leads to the diazepine (B8756704) ring. ijpcbs.com Theoretical studies have shown that the nucleophilic nature of the nitrogen atoms in the diamine precursor dictates which intermediate is formed. ijpcbs.com

When using protecting group strategies, N-Boc (tert-butoxycarbonyl) protected diazepanes are common intermediates. The Boc group is used to temporarily block one of the nitrogen atoms, allowing for selective functionalization of the other. For example, the synthesis of certain diazepane-based ligands starts with 1-Boc-1,4-diazepane, which is then acylated to provide an acylated intermediate . The subsequent removal of the Boc group with an acid like trifluoroacetic acid (TFA) yields a secondary amine that can be further alkylated.

In the synthesis of N,1,4-tri-substituted diazepanes, a key step is the carbonyl-amine condensation which can lead to a bisaminal bridge intermediate, formed between the two secondary nitrogens of the diazepane ring and a second carbonyl moiety. nih.gov This intermediate is then subjected to reductive amination to yield the final product. nih.gov

Intermediate Type Synthetic Route Role in Synthesis
Cetimines / IminesCondensation of diamines and carbonylsPrecursor to cyclization, formed from initial N-C bond formation. ijpcbs.com
N-Boc Protected DiazepanesMulti-step functionalizationAllows for selective reaction at one nitrogen atom while the other is protected.
Acylated DiazepanesFunctionalization of the diazepane coreProduct of introducing acyl groups, often a precursor to reduction or further modification.
Bisaminal-bridged compoundsReaction with excess aldehydeForms a bridge across the diazepane ring, can be reduced to N-alkylated products. nih.gov

Kinetic Analyses of Diazepane Synthesis and Conversion Processes

Detailed experimental kinetic data, such as reaction rate constants for the synthesis of specific 1,4-diazepanes, are not widely published. Most literature focuses on synthetic methodologies, optimizing for yield and purity by adjusting reaction conditions empirically rather than through formal kinetic studies.

However, computational chemistry has provided some insights into the energetics and feasibility of reaction pathways. Quantum chemical calculations have been used to determine the activation energy barriers for specific reaction steps. For example, in one study, a barrier height of 138 kJ mol⁻¹ was calculated for a particular transformation, indicating that the reaction would not proceed at an appreciable rate at room temperature. nih.gov According to the Eyring equation, reactions with barriers below approximately 100 kJ mol⁻¹ are generally considered feasible at room temperature. nih.gov

While quantitative rate constants are scarce, many synthetic procedures report reaction times, which serve as a proxy for reaction kinetics under specific conditions. For instance, copper-catalyzed intramolecular C-N cross-coupling reactions to form fused diazepine systems have been reported to proceed to completion in approximately 3 hours under reflux. mdpi.com The use of certain catalysts, such as heteropolyacids, has been shown to significantly decrease reaction times compared to conventional catalysts. nih.gov

Impact of Reaction Parameters on Regioselectivity and Diastereoselectivity

Reaction parameters play a critical role in controlling the outcome of 1,4-diazepane synthesis, particularly in directing the regioselectivity (which position reacts) and diastereoselectivity (the 3D arrangement of substituents).

Catalyst and Temperature: The choice of catalyst can dramatically influence reaction efficiency and selectivity. In the synthesis of diazepine derivatives from ketimine intermediates and aldehydes, Keggin-type heteropolyacids have demonstrated superior catalytic performance over conventional acids like CF3COOH, leading to higher yields and shorter reaction times. nih.gov Temperature is also a key parameter; some reactions show no conversion at room temperature and require reflux conditions to proceed. nih.gov

Stoichiometry and Reagent Addition: The molar ratio of reactants can control the degree of substitution. In the synthesis of N-alkylated diazepanes via reductive amination, the stoichiometry of the aldehyde and the reducing agent (e.g., sodium borohydride) determines whether mono-, di-, or tri-alkylated products are formed. nih.gov A method involving multiple additions of the aldehyde and reducing agent can be used to drive the reaction towards the desired tri-substituted product. nih.gov

Solvent and Base: The solvent system and the choice of base are crucial for many cyclization and coupling reactions. In patent literature describing the synthesis of diazepane derivatives, specific combinations of solvents (e.g., acetonitrile, dimethyl sulfoxide) and bases (e.g., potassium carbonate, sodium hydride) are detailed to ensure the desired reaction proceeds efficiently and cleanly.

Substrate Control: The inherent structure of the starting materials often dictates the stereochemical outcome. The synthesis of chiral 1,4-diazepanes frequently employs enantiomerically pure starting materials, such as amino acids, to ensure the final product has the desired stereochemistry. This substrate-controlled approach is fundamental to producing specific diastereomers.

Advanced Spectroscopic Characterization of 1 Ethyl 2 Methyl 1,4 Diazepane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 1,4-diazepane systems. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. diva-portal.org

Application of Advanced 1D and 2D NMR Techniques for Structural Elucidation of Diazepanes

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of 1-Ethyl-2-methyl-1,4-diazepane is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling). ¹³C NMR reveals the number of non-equivalent carbons in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling correlations, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. The Nuclear Overhauser Effect (NOE) is a phenomenon that can reveal the spatial proximity between atoms, which is useful in determining the three-dimensional structure. diva-portal.org

For this compound, these techniques would allow for the precise assignment of all protons and carbons in the ethyl group, the methyl group, and the diazepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations (COSY, HMBC)
N1-CH₂CH₃~2.5 - 2.7 (q)~48 - 52COSY with -CH₃ of ethyl; HMBC to C2, C7
N1-CH₂CH~1.0 - 1.2 (t)~12 - 15COSY with -CH₂ of ethyl
C2-H~2.8 - 3.0 (m)~55 - 60COSY with C2-CH₃, C3-H₂; HMBC to C3, C7, N1-CH₂
C2-CH~1.1 - 1.3 (d)~15 - 20COSY with C2-H
C3-H₂~1.7 - 1.9 (m)~30 - 35COSY with C2-H, C5-H₂ (via N4 proton if protonated)
N4-HVariableN/ACoupling may be observed to C3-H₂ and C5-H₂
C5-H₂~2.6 - 2.8 (m)~45 - 50COSY with C6-H₂
C6-H₂~1.6 - 1.8 (m)~25 - 30COSY with C5-H₂, C7-H₂
C7-H₂~2.7 - 2.9 (m)~50 - 55COSY with C6-H₂; HMBC to C2, N1-CH₂

Dynamic NMR for the Study of Ring Inversion and Conformational Dynamics of Diazepanes

The seven-membered diazepane ring is conformationally flexible and can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.

At high temperatures, ring inversion is rapid on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals broaden significantly. Upon further cooling, below the coalescence point, the exchange becomes slow, and separate signals for the individual, non-equivalent protons in the frozen conformation can be observed. From these temperature-dependent changes, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the conformational stability of the diazepane ring.

X-ray Crystallography for Precise Solid-State Structure Determination of 1,4-Diazepane Systems

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. thepharmajournal.comwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a 1,4-diazepane derivative, one can obtain highly accurate data on bond lengths, bond angles, and torsional angles. This information reveals the exact conformation of the molecule in the solid state. thepharmajournal.comwikipedia.orgnih.gov

For 1,4-diazepane systems, X-ray crystallography can confirm the chair-like, boat-like, or twist-boat conformation of the seven-membered ring and determine the orientation of substituents (e.g., the ethyl and methyl groups on this compound). This technique is also crucial for establishing intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a 1,4-Diazepane Derivative Note: The data below is for a related compound, 1,4-Ditosyl-1,4-diazepane, to illustrate the type of information obtained from an X-ray crystallography study. nih.gov

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₄S₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁2₁2₁ nih.gov
Unit Cell Dimensionsa = 6.3407 Å, b = 10.367 Å, c = 15.132 Å nih.gov
Ring ConformationDisordered over two orientations nih.gov
Key FeatureMolecular conformation is stabilized by intramolecular C—H···O hydrogen bonds. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination and Conformational Analysis of Chiral Diazepanes

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cnmdpi.commtoz-biolabs.com Enantiomers produce mirror-image ECD spectra. nih.govspectroscopyeurope.com

The absolute configuration of a chiral diazepane can be determined by comparing its experimental ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). hebmu.edu.cn A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer) allows for the unambiguous assignment of its absolute configuration. hebmu.edu.cnmdpi.com Furthermore, because the ECD spectrum is highly sensitive to the molecular conformation, this technique also provides valuable information about the preferred solution-phase conformation of the flexible diazepane ring. hebmu.edu.cn

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. mtoz-biolabs.com

This high precision allows for the calculation of a unique elemental formula for the molecule. nih.gov For this compound (C₉H₂₀N₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass of its molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. Techniques like electrospray ionization (ESI) are commonly coupled with high-resolution analyzers such as time-of-flight (TOF) or Orbitrap to perform these measurements. nih.govmtoz-biolabs.comnih.gov

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₂₀N₂
Ion Type[M+H]⁺
Calculated Exact Mass157.1705
Observed Mass (Hypothetical)157.1703
Mass Error (ppm)-1.3 ppm

Infrared (IR) Spectroscopy for Characterization of Functional Groups within Diazepane Frameworks

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy provides valuable information about the core diazepane structure and the presence of various substituents. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

The spectrum of this compound is characterized by absorptions corresponding to its aliphatic C-H, N-H, and C-N bonds. The seven-membered diazepane ring, being unstrained, exhibits C-H stretching and bending vibrations typical of cyclic aliphatic hydrocarbons. uomustansiriyah.edu.iq

Key Vibrational Modes in this compound:

N-H Vibrations: The secondary amine (N-H) at the 4-position of the diazepane ring is a key diagnostic feature. It typically displays a stretching vibration as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region. orgchemboulder.com This band is generally sharper than the broad O-H stretch of alcohols. libretexts.org A broad absorption band resulting from N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com

C-H Vibrations: Strong absorption bands for aliphatic C-H stretching from the ethyl group, the methyl group, and the methylene (B1212753) (CH₂) groups of the ring are expected in the 2960-2850 cm⁻¹ range. pressbooks.pub Additionally, C-H bending vibrations for these groups are typically found around 1470-1450 cm⁻¹. libretexts.orglumenlearning.com

C-N Vibrations: The stretching vibrations for C-N bonds in aliphatic amines, such as those in the diazepane ring, are found in the fingerprint region of the spectrum. These absorptions usually appear as weak or medium intensity bands in the 1250–1020 cm⁻¹ range. orgchemboulder.comlibretexts.org

The following table summarizes the expected characteristic IR absorption frequencies for the primary functional groups within the this compound structure.

Characterization of Diazepane Derivatives:

IR spectroscopy is particularly useful for confirming the synthesis of diazepane derivatives by identifying the introduction of new functional groups. For instance, in the synthesis of benzodiazepines, which share the core diazepine (B8756704) ring, IR is used to confirm the presence of carbonyl and imine groups. mdpi.com The introduction of a carbonyl group (C=O), as seen in many biologically active diazepine derivatives, would result in a very strong and sharp absorption band in the 1780-1650 cm⁻¹ region. libretexts.org The exact position of this band can provide further structural insights; for example, amide carbonyls appear in a different range than ketone or ester carbonyls. libretexts.orgmdpi.com

The table below details the characteristic absorption frequencies for common functional groups that may be present in derivatives of the diazepane framework.

Derivatization and Structural Modification of 1 Ethyl 2 Methyl 1,4 Diazepane Analogues

Synthesis of Variously Substituted 1,4-Diazepane Derivatives

The synthesis of substituted 1,4-diazepane derivatives, including analogues of 1-ethyl-2-methyl-1,4-diazepane, can be achieved through several established and innovative synthetic routes. These methods allow for the introduction of a wide range of functional groups at various positions of the diazepine (B8756704) ring, enabling the systematic exploration of chemical space.

One common approach involves the cyclization of appropriately substituted diamine precursors with suitable electrophiles. For instance, the reaction of an N-ethylated propane-1,2-diamine derivative with a two-carbon electrophilic synthon can yield the this compound core. Variations in the starting diamine and the cyclizing agent allow for the introduction of diverse substituents.

Reductive amination is another powerful tool for the synthesis of N-substituted 1,4-diazepanes. nih.gov This method involves the reaction of a precursor containing an amino group and a carbonyl group, which, upon intramolecular cyclization and subsequent reduction, forms the diazepine ring. By choosing different aldehydes or ketones, a variety of substituents can be introduced at the nitrogen atoms. For example, the reaction of a suitable amino-aldehyde with a primary amine followed by reduction can lead to the formation of N-alkylated 1,4-diazepan-5-ones. researchgate.net

The Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid provides a ring expansion strategy to access N1-alkyl-1,4-diazepin-5-ones. researchgate.net This approach is particularly useful for generating derivatives with substituents on the nitrogen atom at position 1.

Furthermore, multicomponent reactions, such as the Ugi reaction, have been employed to construct diverse 1,4-benzodiazepine (B1214927) scaffolds, and similar principles can be applied to the synthesis of saturated 1,4-diazepanes. nih.gov This strategy allows for the rapid assembly of complex molecules from simple building blocks in a single step, facilitating the generation of a large number of derivatives.

A summary of potential synthetic strategies for creating substituted 1,4-diazepane derivatives is presented in the table below.

Synthetic Strategy Description Potential for Diversity
Cyclization of Diamines Reaction of a substituted diamine with a bifunctional electrophile to form the seven-membered ring.High diversity can be achieved by varying the substituents on the diamine and the nature of the electrophile.
Reductive Amination Intramolecular or intermolecular reaction involving an amine and a carbonyl group, followed by reduction. nih.govAllows for the introduction of various alkyl or aryl groups on the nitrogen atoms.
Schmidt Reaction Ring expansion of N-alkyl-4-piperidones using hydrazoic acid to form N1-alkyl-1,4-diazepin-5-ones. researchgate.netPrimarily useful for substitution at the N1 position.
Multicomponent Reactions One-pot reactions involving three or more starting materials to rapidly generate complex molecules. nih.govEnables the creation of highly diverse structures by varying the multiple input components.

Advanced Functionalization Strategies for the Diazepane Nucleus

Once the 1,4-diazepane core is synthesized, further modifications can be introduced through various functionalization strategies. These methods aim to append additional chemical moieties to the diazepine nucleus to fine-tune its properties.

N-alkylation and N-arylation reactions are common methods for modifying the nitrogen atoms of the diazepine ring. These reactions typically involve the use of alkyl halides, aryl halides, or other electrophilic reagents in the presence of a base. Such modifications can significantly impact the electronic and steric properties of the molecule.

Functionalization can also be achieved at the carbon atoms of the diazepine ring. For instance, the synthesis of 1,4-diazepan-5-ones or -6-ones introduces a carbonyl group that can serve as a handle for further chemical transformations. researchgate.net This carbonyl group can be subjected to reduction, nucleophilic addition, or conversion to other functional groups, thereby expanding the structural diversity of the resulting compounds.

Late-stage functionalization techniques, which are increasingly being applied in medicinal chemistry, could also be envisioned for the diazepane nucleus. These methods allow for the introduction of functional groups into a complex molecule at a late stage of the synthesis, providing a powerful tool for rapidly generating analogues.

The table below outlines some advanced functionalization strategies applicable to the diazepane nucleus.

Functionalization Strategy Target Position Description Examples of Reagents
N-Alkylation/Arylation N1 and N4Introduction of alkyl or aryl groups on the nitrogen atoms.Alkyl halides, arylboronic acids (with a suitable catalyst)
Carbonyl Chemistry C5 or C6Derivatization of a ketone or amide functionality within the ring.Reducing agents (e.g., NaBH4), Grignard reagents, Wittig reagents
Cross-Coupling Reactions C-H or C-X bondsFormation of new carbon-carbon or carbon-heteroatom bonds.Palladium catalysts with appropriate coupling partners
Click Chemistry Appended functional groupsLigation of molecular fragments using highly efficient and specific reactions.Azides and alkynes (for copper-catalyzed azide-alkyne cycloaddition)

Design and Construction of Libraries of Diazepane-Based Scaffolds

The systematic exploration of the chemical space around the this compound scaffold can be efficiently achieved through the design and construction of chemical libraries. Combinatorial chemistry and parallel synthesis are key enabling technologies for this purpose. nih.gov

The design of a diazepane-based library begins with the identification of a suitable scaffold that allows for the introduction of diversity at multiple positions. For the this compound core, points of diversity could include the substituents on the nitrogen atoms and various positions on the carbon backbone of the ring.

Solid-phase synthesis is a powerful technique for the construction of combinatorial libraries. nih.gov In this approach, the diazepine scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away. After the desired modifications are complete, the final compound is cleaved from the resin.

Solution-phase parallel synthesis offers an alternative to solid-phase methods and is also well-suited for library construction. nih.gov In this approach, reactions are carried out in solution in an array of reaction vessels, allowing for the simultaneous synthesis of multiple compounds. Purification of the final products is typically achieved using high-throughput techniques such as automated chromatography.

The choice between solid-phase and solution-phase synthesis depends on the specific chemistry involved and the desired scale of the library. Both approaches have been successfully used to generate large libraries of diverse small molecules for drug discovery and other applications.

The following table summarizes key aspects of library design and construction for diazepane-based scaffolds.

Library Design Aspect Description
Scaffold Selection A core structure, such as a 1,4-diazepane, that allows for multiple points of diversification.
Building Block Selection A diverse set of chemical reagents (e.g., amines, aldehydes, carboxylic acids) to be incorporated into the scaffold.
Synthetic Methodology Either solid-phase or solution-phase parallel synthesis to enable the efficient production of a large number of compounds. nih.govnih.gov
Purification and Analysis High-throughput methods for purifying and characterizing the library members to ensure their identity and purity.

Coordination Chemistry of 1 Ethyl 2 Methyl 1,4 Diazepane As a Ligand

Rational Design and Synthesis of Diazepane-Based Ligands

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating molecules that can induce high levels of stereoselectivity in metal-catalyzed reactions. For ligands based on the 1,4-diazepane scaffold, the introduction of substituents at various positions of the ring allows for the fine-tuning of both steric and electronic properties. The presence of two nitrogen atoms provides two coordination sites, and the seven-membered ring has a flexible conformation, which can be influenced by the nature and position of substituents.

The synthesis of chiral 1,4-diazepane derivatives often starts from readily available chiral precursors, such as amino acids or their derivatives. General synthetic strategies for substituted 1,4-diazepines and 1,5-benzodiazepines have been developed, often involving the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. nih.gov For instance, an efficient procedure for the synthesis of various 1,4-diazepine derivatives has been reported using Keggin-type heteropolyacids as catalysts, leading to high yields and short reaction times. nih.gov

A notable example of a rationally designed diazepane-based ligand is the 6-amino-6-methyl-1,4-diazepine framework. This moiety is readily synthesized and can act as a facially coordinating tridentate ligand. The synthesis involves the reaction of 1,2-diaminoethanes with nitroethane and formaldehyde, followed by the reduction of the nitro group. This framework has proven suitable for supporting cationic group 3 metal alkyl catalysts.

The design of C2-symmetric ligands has been a particularly successful strategy in asymmetric catalysis. nih.gov This design principle reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. For a 1,4-diazepane ligand, C2 symmetry can be achieved by introducing identical chiral substituents at the 2- and 3-positions or by using a chiral diamine precursor for the synthesis of the diazepine (B8756704) ring. While the synthesis of 1-ethyl-2-methyl-1,4-diazepane is not explicitly detailed in the literature, it would likely involve the alkylation of a pre-formed 2-methyl-1,4-diazepane (B1592167) or a multi-step synthesis starting from a chiral diamine and incorporating the ethyl and methyl groups in a stereocontrolled manner.

Formation of Metal Complexes with Diazepane Ligands

Substituted 1,4-diazepanes, with their two nitrogen donor atoms, are expected to form stable chelate complexes with a wide range of transition metals. The flexible nature of the seven-membered ring allows it to adopt various conformations (e.g., chair, boat, twist-boat) to accommodate the geometric preferences of different metal ions.

The coordination of the 6-amino-6-methyl-1,4-diazepine ligand (L1) with group 3 metal trialkyls, such as Sc(CH₂SiMe₃)₃(THF)₂ and Y(CH₂SiMe₃)₃(THF)₂, has been demonstrated to produce complexes of the type (L1)M(CH₂SiMe₃)₃ in high yields. In these complexes, the diazepine-based ligand acts as a neutral, tridentate ligand, coordinating through its three nitrogen atoms.

The formation of these complexes is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The reaction conditions, such as temperature and solvent, can influence the final product and its stereochemistry. For chiral diazepane ligands, the coordination to a metal center can lead to the formation of diastereomeric complexes, and the ratio of these diastereomers can be influenced by the reaction conditions and the nature of the metal and other ligands present.

The table below summarizes the formation of representative metal complexes with a diazepane-based ligand.

LigandMetal PrecursorResulting ComplexYield (%)Reference
6-amino-6-methyl-1,4-diazepine (L1)Sc(CH₂SiMe₃)₃(THF)₂(L1)Sc(CH₂SiMe₃)₃94
6-amino-6-methyl-1,4-diazepine (L1)Y(CH₂SiMe₃)₃(THF)₂(L1)Y(CH₂SiMe₃)₃95

Induction and Control of Chirality in Diazepane-Metal Complexes

When a chiral ligand like this compound coordinates to a metal center, the chirality of the ligand can be transferred to the resulting complex in several ways. The stereochemistry of the complex is influenced by the fixed configuration of the chiral centers on the ligand, which in turn dictates the preferred conformation of the flexible diazepine ring upon coordination.

The formation of diastereomeric complexes is a common feature when a chiral ligand coordinates to a metal that becomes a new stereocenter or when other chiral ligands are present. The relative stability of these diastereomers will determine their abundance at equilibrium. In many cases, the coordination process can be highly diastereoselective, leading to the preferential formation of one diastereomer. This diastereoselectivity can be controlled by judiciously choosing the substituents on the diazepane ring, the metal ion, and the reaction conditions.

For benzodiazepine (B76468) derivatives, which are structurally related to diazepanes, the stereochemical stability and the energy barriers to ring inversion have been studied. acs.org The conformation of the seven-membered ring and the presence of substituents play a crucial role in determining these properties. For instance, the ring-inversion process of 1,4-benzodiazepin-2-ones has been characterized using dynamic and 2D-EXSY NMR, providing insights into the conformational dynamics that are essential for understanding chirality transfer. acs.org

The concept of "memory of chirality" has also been applied to the synthesis of enantiomerically enriched 1,4-benzodiazepin-2-ones, where the chirality of a starting material is transferred to a reactive intermediate and then to the final product. acs.org This principle highlights the importance of conformational control in achieving stereoselectivity.

Spectroscopic Characterization of Diazepane Coordination Compounds

The characterization of coordination compounds involving diazepane ligands relies on a combination of spectroscopic techniques to elucidate their structure, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity and the solution-state structure of these complexes. For chiral complexes, the coordination of the ligand to a metal can lead to significant changes in the chemical shifts of the ligand's protons and carbons. The formation of diastereomers can be observed as separate sets of signals in the NMR spectrum. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the complex by identifying protons that are close in space. nih.gov Chiral derivatizing agents can also be used in NMR to differentiate between enantiomers. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential technique for studying chiral molecules and their metal complexes. It measures the differential absorption of left and right circularly polarized light. Chiral diazepane-metal complexes are expected to exhibit characteristic CD spectra, which can be used to assign the absolute configuration of the complex by comparing the experimental spectrum with that of a known compound or with theoretical calculations. nih.govresearchgate.net The CD spectrum is highly sensitive to the conformation of the ligand and the geometry of the coordination sphere.

The table below illustrates the application of various spectroscopic techniques in the characterization of chiral coordination compounds.

Spectroscopic TechniqueInformation ObtainedReference
¹H and ¹³C NMRConnectivity, solution-state structure, diastereomeric ratio acs.orgnih.gov
2D-EXSY NMRConformational dynamics, ring inversion barriers acs.org
Nuclear Overhauser Effect (NOE)Relative stereochemistry, through-space proton-proton distances nih.gov
Circular Dichroism (CD)Absolute configuration, conformational analysis nih.govresearchgate.net
X-ray CrystallographySolid-state structure, bond lengths and angles, absolute configurationN/A

In the absence of experimental data for this compound, the spectroscopic characterization would be expected to follow these general principles. For instance, in the ¹H NMR spectrum of a metal complex of this compound, one would expect to see distinct signals for the ethyl and methyl protons, as well as for the diastereotopic protons of the diazepine ring, with their chemical shifts and coupling constants providing valuable information about the conformation of the chelate ring.

Supramolecular Chemistry and Non Covalent Interactions Involving 1 Ethyl 2 Methyl 1,4 Diazepane

Investigation of Hydrogen Bonding Networks in Diazepane Crystal Structures

While a specific crystal structure for 1-Ethyl-2-methyl-1,4-diazepane is not available in the current literature, the investigation of related diazepane structures provides a foundational understanding of the hydrogen bonding networks that could be anticipated. The parent compound, 1,4-diazepane (also known as homopiperazine), in its solid state, demonstrates a complex hydrogen-bonded network where each NH group acts as both a hydrogen bond donor and an acceptor. This leads to a pseudo-chair conformation of the molecule, with the two nitrogen lone pairs oriented in opposite directions, facilitating the formation of intermolecular hydrogen bonds.

For N-substituted diazepanes, the nature of the substituent dictates the hydrogen bonding possibilities. In derivatives where the nitrogen atoms are substituted with groups that can act as hydrogen bond acceptors, such as in 1,4-ditosyl-1,4-diazepane, the molecular conformation is stabilized by intramolecular C—H⋯O hydrogen bonds, and molecules are linked into chains by intermolecular C—H⋯O interactions nih.gov. In a molecule like this compound, which lacks N-H donors in its neutral form, weaker C—H⋯N hydrogen bonds would be expected to play a role in the crystal packing, in addition to van der Waals forces. If crystallized as a salt, strong N-H⋯anion hydrogen bonds would likely dominate the supramolecular structure.

Table 1: Hydrogen Bonding Parameters in Related Diazepane Structures

Compound Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
1,4-Diazepane N-H···N 0.91 2.23 3.13 170
1,4-Ditosyl-1,4-diazepane C-H···O 0.99 2.56 3.48 154

Note: Data for this compound is not available. The data presented is for illustrative purposes from related compounds.

Principles of Crystal Packing and Self-Assembly in Diazepane Systems

In the crystal structure of 1,4-ditosyl-1,4-diazepane, the molecules are linked by weak intermolecular C—H⋯O interactions to form chains nih.gov. For more complex benzodiazepine (B76468) derivatives, the crystal packing can be stabilized by C-H…π interactions. The absence of strong hydrogen bond donors in neutral N,N'-disubstituted diazepanes like this compound means that crystal packing will be heavily influenced by steric effects of the alkyl substituents and weaker intermolecular forces.

The self-assembly process will aim to maximize packing efficiency while satisfying the directional preferences of any weak hydrogen bonds. The chirality of this compound, due to the stereocenter at the 2-position, will also play a crucial role. A racemic mixture would be expected to crystallize in a centrosymmetric space group, with enantiomers related by an inversion center.

Host-Guest Interactions with Diazepane Derivatives

Host-guest chemistry involves the formation of inclusion complexes between a host molecule with a cavity and a guest molecule that fits within it nih.gov. While there is a lack of specific studies on this compound as a host or guest, the general principles of supramolecular chemistry allow for speculation on its potential roles.

As a guest, the compact size and basic nitrogen atoms of this compound would make it a suitable candidate for encapsulation within larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils rsc.org. The binding would likely be driven by a combination of hydrophobic interactions (from the alkyl groups) and ion-dipole or hydrogen bonding interactions between the nitrogen atoms of the diazepane and polar groups on the interior of the host cavity.

As a host, this compound is too small and lacks a pre-organized cavity to encapsulate guest molecules in a traditional sense. However, in the solid state, diazepane derivatives can form lattice-type inclusion compounds where guest molecules are trapped within the voids of the crystal lattice. The size and shape of these voids would be determined by the crystal packing of the diazepane molecules.

Table 2: Potential Host-Guest Interactions Involving Diazepane-like Moieties

Host Type Potential Diazepane Role Driving Forces for Interaction
Cyclodextrins Guest Hydrophobic interactions, van der Waals forces
Calixarenes Guest Cation-π interactions (with protonated diazepane), hydrogen bonding
Cucurbiturils Guest Ion-dipole interactions, hydrophobic interactions
Metal-Organic Frameworks Guest Coordination to metal centers, hydrogen bonding

Note: This table represents potential interactions based on the chemical nature of this compound and is not based on direct experimental evidence for this specific compound.

Role of Substituents in Directing Supramolecular Synthon Formation

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and engineer crystal structures. In the context of this compound, the ethyl and methyl substituents on the nitrogen and carbon atoms, respectively, play a significant role in directing the formation of supramolecular synthons.

The primary influence of the N-ethyl group is steric. It will dictate the approach of other molecules and influence which intermolecular interactions are geometrically feasible. In the absence of strong hydrogen bond donors, the formation of synthons will rely on weaker interactions. For instance, C-H···N interactions, where the C-H groups of the ethyl and methyl substituents or the diazepane ring act as weak donors to the nitrogen lone pairs of adjacent molecules, could form predictable chain or dimer motifs.

The chirality at the 2-position, bearing a methyl group, introduces the possibility of stereospecific interactions. In an enantiomerically pure sample, the crystal packing will be non-centrosymmetric, and the supramolecular synthons will reflect the chiral nature of the building block. In a racemic mixture, homochiral and heterochiral recognition events during crystallization will determine the final solid-state structure. The interplay between the steric bulk of the ethyl and methyl groups will be critical in determining the most stable packing arrangement and, consequently, the dominant supramolecular synthons.

Catalytic Applications of Diazepane Based Compounds

Utilization of Chiral Diazepane Derivatives as Ligands or Organocatalysts in Asymmetric Reactions

Chiral 1,4-diazepane derivatives, particularly those with C2-symmetry, are promising candidates for ligands in metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, forming a stable complex. The substituents on the diazepane ring can then effectively control the stereochemical outcome of the reaction by creating a chiral pocket around the metal's active site. This approach is analogous to the successful use of other C2-symmetric diamines, such as derivatives of 1,2-diaminocyclohexane, in a wide range of enantioselective transformations.

Potential applications for chiral diazepane-metal complexes include:

Asymmetric Hydrogenation: In this reaction, a chiral ligand-metal complex delivers hydrogen to one face of a prochiral double bond, leading to the formation of one enantiomer of the product in excess. A chiral diazepane ligand could enforce a specific conformation of the substrate-metal complex, thereby directing the hydrogenation to a particular face.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. A chiral diazepane-metal complex could act as a Lewis acid, activating the unsaturated carbonyl compound and simultaneously creating a chiral environment that directs the nucleophilic attack.

Asymmetric Aldol Reactions: These reactions form a new carbon-carbon bond and create two new stereocenters. Chiral diazepane ligands could be employed to control both the diastereoselectivity and the enantioselectivity of the reaction by organizing the transition state assembly of the enolate and the aldehyde.

In addition to their role as ligands, chiral 1,4-diazepane derivatives can also function as organocatalysts. As secondary amines, they can activate carbonyl compounds through the formation of enamines or iminium ions. The inherent chirality of the diazepane backbone would then be transferred to the product during the subsequent bond-forming step.

The table below illustrates the potential effectiveness of a hypothetical C2-symmetric chiral 1,4-diazepane organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes, a classic transformation in organocatalysis.

EntryKetoneNitroalkeneYield (%)Enantiomeric Excess (ee, %)
1Cyclohexanonenitrostyrene9592
2Acetonenitrostyrene8885
3Cyclopentanonenitrostyrene9290
4Cyclohexanoneβ-nitrostyrene9694

Mechanistic Understanding of Diazepane-Assisted Catalytic Processes

The mechanism by which a chiral 1,4-diazepane derivative induces asymmetry depends on its role as either a ligand or an organocatalyst.

As a Chiral Ligand in Metal Catalysis:

When complexed to a metal, the chiral diazepane ligand creates a rigid and well-defined chiral environment. The steric bulk of the substituents on the diazepane ring dictates how the substrate can approach and coordinate to the metal center. This steric hindrance favors one orientation of the substrate over others, leading to the preferential formation of one enantiomer of the product. The conformational properties of the seven-membered diazepane ring would play a crucial role in defining the shape of the catalytic pocket.

For example, in a Lewis acid-catalyzed Diels-Alder reaction, the chiral diazepane-metal complex would coordinate to the dienophile. The substituents on the ligand would then block one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a highly enantioselective cycloaddition.

As an Organocatalyst:

In organocatalysis, a chiral 1,4-diazepane would typically activate a carbonyl compound through the formation of a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis: The chiral diazepane reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the original carbonyl compound and will react with an electrophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral diazepane backbone, which directs the approach of the electrophile to one face of the enamine. Subsequent hydrolysis releases the product and regenerates the chiral amine catalyst.

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the chiral diazepane forms a chiral iminium ion. This lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst shields one face of the molecule, guiding the nucleophile to attack from the opposite face, thus controlling the stereochemical outcome.

The proposed transition state models for these processes emphasize the importance of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, substrates, and any additives in determining the stereoselectivity of the reaction.

The following table outlines the key mechanistic steps for a chiral 1,4-diazepane in both enamine and iminium ion catalysis.

Catalysis ModeKey IntermediateActivationStereocontrol Element
EnamineChiral EnamineRaises HOMO of the nucleophileSteric shielding of one enamine face by the chiral scaffold
Iminium IonChiral Iminium IonLowers LUMO of the electrophileSteric shielding of one iminium ion face by the chiral scaffold

Future Research Directions and Perspectives in 1 Ethyl 2 Methyl 1,4 Diazepane Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 1,4-diazepane cores has traditionally relied on multi-step processes. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies for 1-Ethyl-2-methyl-1,4-diazepane. A key goal is to move beyond conventional methods that may involve harsh reagents or produce significant waste.

Promising future approaches include:

Domino Reactions: Designing one-pot syntheses that combine multiple bond-forming events in a single operation can significantly improve efficiency. For instance, domino processes involving the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization have shown success for related 1,4-diazepanes and could be adapted.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to traditional chemical catalysts. Research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the this compound backbone, operating under mild conditions like room temperature and neutral pH in aqueous media.

Green Chemistry Principles: Future synthetic designs should incorporate principles of atom economy, utilizing starting materials such as 1,2-diamines and functionalized alkenoates to build the diazepane ring with minimal byproduct formation. The exploration of solvent-free reaction conditions is another avenue to reduce environmental impact.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Domino Processes Step and atom economy, reduced purification steps.Designing suitable precursors for the specific target molecule.
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Discovery or engineering of specific enzymes.
Solvent-Free Reactions Reduced environmental impact, simplified workup.Ensuring adequate reactivity and selectivity without a solvent.

Exploration of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

A thorough understanding of the three-dimensional structure, conformation, and purity of this compound is critical for its development. While standard techniques like NMR and mass spectrometry are foundational, future work should leverage more advanced methods to gain deeper insights. The flexible seven-membered diazepane ring can adopt various conformations, such as a twisted chair, which influences its properties.

Future characterization efforts could include:

Advanced HPLC and GC-MS Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful for both qualitative and quantitative analysis. Future work could focus on developing highly sensitive and specific methods for detecting this compound and its potential metabolites in complex matrices.

Derivative Spectroscopy: This technique, which measures the first or second derivative of absorbance with respect to wavelength, can resolve overlapping spectral bands and enhance the sensitivity of spectrophotometric analysis, offering advantages over normal spectroscopy for quantitative determination.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information on the solid-state conformation and intermolecular interactions of this compound. This data is invaluable for validating computational models and understanding its packing in a crystalline lattice.

TechniqueInformation GainedFuture Focus
HPLC/GC-MS Purity, identification, and quantification in complex mixtures.Development of ultra-sensitive methods for trace analysis.
Derivative Spectroscopy Enhanced resolution of spectral features, improved quantitative analysis.Application to complex biological fluids.
X-ray Crystallography Precise bond lengths, bond angles, and solid-state conformation.Co-crystallization with other molecules to study interactions.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational modeling with experimental work provides a powerful synergy for understanding and predicting the behavior of molecules. For this compound, this approach can accelerate discovery and provide insights that are difficult to obtain through experiments alone.

Future research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the flexible diazepane ring in different environments (e.g., in solution or interacting with a biological target). This is crucial for understanding its dynamic behavior.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict spectroscopic properties (e.g., NMR chemical shifts), reaction mechanisms, and electronic structures. This can aid in the interpretation of experimental data and guide the design of new synthetic routes.

Predictive Modeling: By combining computational data with experimental results, it is possible to build models that predict the properties and activities of new, unsynthesized derivatives of this compound. This can guide synthetic efforts toward compounds with desired characteristics, as has been done for other diazepane-based ligands.

Precision Design of Highly Selective Derivatizations for Targeted Chemical Applications

The functionalization of the 1,4-diazepane scaffold is key to tuning its properties for specific applications. Future research must focus on developing highly selective methods to install chemical groups at specific positions on the this compound ring.

Key areas for development include:

Regioselective N-Alkylation and N-Acylation: Developing reactions that can selectively functionalize one nitrogen atom over the other is a significant challenge. The use of advanced protecting group strategies and catalysts will be essential. The synthesis of related diazepanes has shown that N-alkylation can be achieved through methods like reductive amination.

Stereoselective Synthesis: Since the 2-methyl substituent creates a chiral center, developing synthetic routes that produce a single enantiomer (either R or S) is crucial, as different enantiomers can have vastly different biological activities or material properties.

Orthogonal Functionalization: Introducing multiple, different functional groups onto the diazepane ring that can be reacted independently (orthogonally) would allow for the construction of complex, multifunctional molecules. This could involve techniques like copper-catalyzed cross-coupling reactions or ring-opening strategies of fused heterocyclic systems.

Expansion of Coordination and Supramolecular Applications of Diazepane Frameworks

The two nitrogen atoms of the 1,4-diazepane ring make it an excellent candidate for use as a ligand in coordination chemistry and as a building block in supramolecular chemistry.

Future research in this area should explore:

Coordination Chemistry: The this compound framework can act as a bidentate ligand, coordinating to a variety of metal centers. Research into its complexes with transition metals, lanthanides, and main group elements could yield novel catalysts, imaging agents, or magnetic materials. The 6-amino-6-methyl-1,4-diazepine framework has already been shown to be a suitable ligand for rare-earth metal organometallic chemistry.

Supramolecular Chemistry: The diazepane ring can participate in non-covalent interactions, such as hydrogen bonding and π-stacking (if aromatic substituents are added). This allows for the self-assembly of diazepane-containing molecules into larger, ordered structures like chains, layers, or three-dimensional frameworks. These supramolecular assemblies could have applications in areas like molecular recognition, sensing, or the development of new materials.

Application AreaKey Features of DiazepanePotential Future Use
Coordination Chemistry Bidentate nitrogen donors, flexible backbone.Homogeneous catalysis, metal-organic frameworks (MOFs).
Supramolecular Chemistry Hydrogen bond donor/acceptor sites, conformational flexibility.Crystal engineering, molecular sensors, self-healing materials.

Q & A

Basic: What are the key considerations for designing a synthesis protocol for 1-ethyl-2-methyl-1,4-diazepane?

Answer:
Synthesis design must align with the compound’s structural complexity. Begin with a retrosynthetic analysis to identify viable intermediates (e.g., cyclic amines or alkylation precursors). For diazepanes, ring-closure strategies (e.g., reductive amination or cycloaddition) are common . Experimental parameters such as solvent polarity (to stabilize intermediates) and temperature (to control reaction kinetics) are critical. For example, ethyl and methyl substituents may require steric considerations during alkylation steps. Validate purity via HPLC-MS and NMR (¹H/¹³C), referencing spectral libraries for diazepane derivatives .

Basic: How can researchers address discrepancies in reported physicochemical properties of this compound?

Answer:
Data contradictions often arise from inconsistent measurement conditions (e.g., solvent, pH, temperature). Cross-reference multiple sources (EPA’s TSCA Scope Document methodology and peer-reviewed databases like Analytical and Bioanalytical Chemistry ). Perform independent validation:

  • Solubility: Use shake-flask method with UV-Vis quantification.
  • pKa: Employ potentiometric titration under controlled ionic strength.
    Document deviations from literature (e.g., logP variations >0.5 units) and justify via computational modeling (e.g., COSMO-RS) .

Advanced: What factorial design approaches optimize reaction yields for this compound derivatives?

Answer:
Use a 2^k factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example:

FactorLow (-1)High (+1)
Temp (°C)6080
Catalyst (mol%)510
Solvent (DCM:MeOH)3:11:1

Analyze main effects and interactions via ANOVA. If interactions are significant (p<0.05), apply a central composite design to refine optimal conditions . Post-optimization, validate scalability in batch reactors with inline IR for real-time monitoring .

Advanced: How can computational modeling resolve stereochemical ambiguities in this compound?

Answer:
Combine DFT (e.g., B3LYP/6-31G*) and molecular dynamics (MD) to predict stable conformers. For stereoisomerism:

Calculate Gibbs free energy differences (<2 kcal/mol suggests interconversion).

Simulate NOESY spectra (e.g., using Gaussian or ORCA) to compare with experimental data.
For chiral centers, employ polarizable force fields (AMOEBA) to model solvation effects. Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What theoretical frameworks guide mechanistic studies of this compound in biological systems?

Answer:
Link hypotheses to molecular recognition theory (e.g., lock-and-key vs. induced-fit models). For receptor binding assays:

  • Use SPR (surface plasmon resonance) to measure affinity (KD).
  • Apply Hill-Langmuir equations to quantify cooperativity.
    For enzyme inhibition studies, integrate Michaelis-Menten kinetics with transition-state analog design .

Advanced: How should researchers design a robust LC-MS/MS method for quantifying trace this compound in environmental samples?

Answer:
Methodology:

  • Sample Prep: Solid-phase extraction (C18 cartridges) with methanol elution.
  • LC: HILIC column (2.1 × 100 mm, 1.7 µm), gradient 5–95% ACN in 10 min.
  • MS/MS: ESI+ mode, MRM transitions (e.g., m/z 185 → 142).
    Validate LOD/LOQ via standard addition (spiked matrix). Address matrix effects via isotope-labeled internal standards (e.g., d4-ethyl analog) .

Advanced: What strategies reconcile contradictory bioactivity data for this compound across cell lines?

Answer:
Contradictions may stem from cell-specific uptake or metabolic differences. Conduct:

Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS.

CYP450 Inhibition Assays: Identify metabolic stability differences.

Transcriptomics: Compare gene expression (e.g., efflux transporters like P-gp).
Use multivariate analysis (PCA) to cluster bioactivity patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.